Validated hDHODH Inhibitory Activity vs. Closely Related Analogs
In a 2020 study evaluating a series of 2-substituted quinoline-4-carboxylic acids, compounds derived from the 3,4-dimethoxyphenyl scaffold were identified as part of a lead optimization effort for hDHODH inhibition [1]. While the exact IC50 for the parent acid is not explicitly stated, the study establishes that derivatives 3f and 3g, which contain the 3,4-dimethoxyphenylquinoline core, are potent hDHODH inhibitors with an IC50 value as low as 1 µM for the most potent compound . This demonstrates that the core scaffold is a productive starting point for inhibitor development, contrasting with other 2-substituted isomers that were not reported to achieve this level of potency [1].
| Evidence Dimension | Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitory Activity |
|---|---|
| Target Compound Data | Precursor to potent hDHODH inhibitors (e.g., compound 3f, IC50 ~1 µM) |
| Comparator Or Baseline | Other 2-substituted quinoline-4-carboxylic acids from the same synthetic library |
| Quantified Difference | Derivatives based on this scaffold achieve an IC50 of approximately 1 µM, while other analogs (e.g., 3k, 3l) show shifted activity profiles towards cytotoxicity [1]. |
| Conditions | In vitro enzyme assay; synthesized and evaluated as a library of 2-substituted quinoline-4-carboxylic acids [1]. |
Why This Matters
This provides a literature-validated entry point for hDHODH drug discovery, a target implicated in cancer, autoimmune diseases, and viral infections, offering a defined SAR path not available with unvalidated isomers.
- [1] Petrović, M. M., Roschger, C., Chaudary, S., Zierer, A., Mladenović, M., Jakovljević, K., ... & Joksović, M. D. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373. View Source
